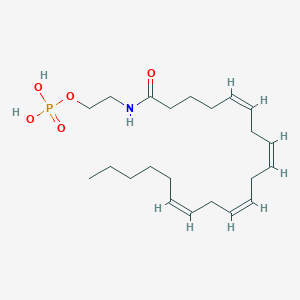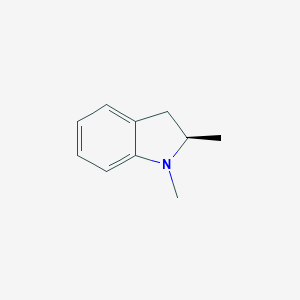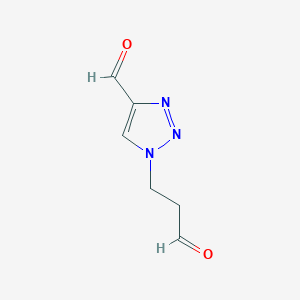![molecular formula C14H12N4O B063684 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 185039-35-4](/img/structure/B63684.png)
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one, also known as PP2, is a small molecule inhibitor of protein tyrosine kinases (PTKs). It has been extensively studied for its potential use in cancer treatment and other diseases.
Wirkmechanismus
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one works by inhibiting the activity of PTKs. PTKs are enzymes that play a key role in cell signaling and regulation. They are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting PTK activity, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce cell migration and invasion. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is its high potency and selectivity for PTKs. This makes it a useful tool for studying the role of PTKs in various biological processes. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade quickly in solution. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one. One area of interest is the development of more stable and soluble analogs of this compound. This could improve its usefulness as a tool for studying PTKs. Another area of interest is the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, this compound may have potential applications in other diseases beyond cancer, and further research is needed to explore these possibilities.
In conclusion, this compound is a small molecule inhibitor of PTKs that has potential applications in cancer treatment and other diseases. Its high potency and selectivity make it a useful tool for studying the role of PTKs in various biological processes. However, its limitations in lab experiments highlight the need for further research to develop more stable and soluble analogs. Overall, the future directions for research on this compound are promising and could lead to new treatments for cancer and other diseases.
Synthesemethoden
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized using a multi-step reaction process. The starting materials are 2-aminopyridine, benzaldehyde, and 3-methyl-2-butanone. The reaction involves the formation of a pyridopyrimidine intermediate, which is then converted to this compound through a series of reactions. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
| 185039-35-4 | |
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O/c1-18-12-10(8-16-14(15)17-12)7-11(13(18)19)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
APNFLKHAUOZQEF-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)N |
Kanonische SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)N |
Synonyme |
Pyrido[2,3-d]pyrimidin-7(8H)-one, 2-amino-8-methyl-6-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)
